2-Cyclohexyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
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Overview
Description
The compound contains a cyclohexyl group, a methoxyphenyl group, and a tetrahydroisoquinolinecarboxylic acid group. Cyclohexyl refers to a cyclic structure containing six carbon atoms . The methoxyphenyl group consists of a phenyl group (a ring of six carbon atoms, akin to benzene) with a methoxy group (-O-CH3) attached . Tetrahydroisoquinoline refers to a bicyclic structure that is a key structural component of many alkaloids and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups. The cyclohexyl and phenyl rings are likely to contribute to the compound’s rigidity, while the carboxylic acid group could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have garnered attention due to their diverse pharmacological activities. These compounds, including tetrahydroisoquinolines, possess a wide range of biological effects such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, antiviral, antibacterial, antidiabetic, anti-malarial, etc. The review by Danao et al. (2021) highlights the chemical properties of isoquinoline and its derivatives, emphasizing their potential in treating various diseases due to their low molecular weight and specific actions in lipid and glucose metabolism regulation (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Therapeutic Efficacy in Depressive Illness
Nomifensine, a tetrahydroisoquinoline antidepressant, demonstrates the chemical diversity and therapeutic potential of isoquinoline derivatives. It is an effective antidepressant with minimal sedation and anticholinergic side effects, illustrating the potential of tetrahydroisoquinolines in psychiatric treatments (Brogden, Heel, Speight, & Avery, 2012).
Radical Cyclizations in Organic Synthesis
The control of regiochemistry in radical cyclizations, an important reaction in organic synthesis, has been studied in compounds like tetrahydroisoquinolines. This process is crucial for constructing carbo- and heterocyclic compounds, indicating the significance of isoquinoline derivatives in synthetic chemistry (Ishibashi & Tamura, 2004).
Antioxidant Activity
Research on the antioxidant activity of compounds like ethoxyquin and its analogs, which share structural similarities with the compound of interest, underscores the potential of such molecules in protecting against oxidative stress. This activity is crucial in various applications, including food preservation and therapeutic interventions against diseases caused by oxidative damage (de Koning, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclohexyl-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-28-17-13-11-15(12-14-17)21-20(23(26)27)18-9-5-6-10-19(18)22(25)24(21)16-7-3-2-4-8-16/h5-6,9-14,16,20-21H,2-4,7-8H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHZWTZTQYRNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4CCCCC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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